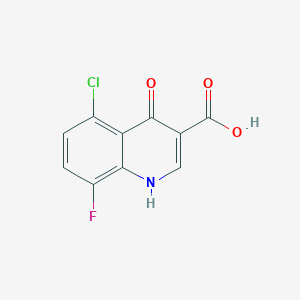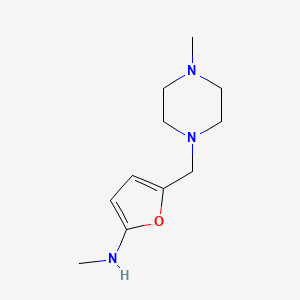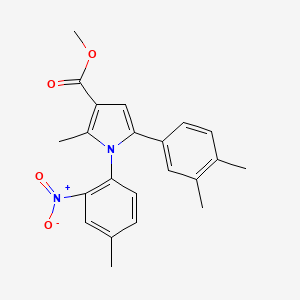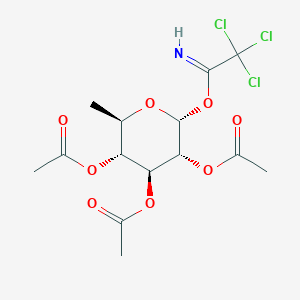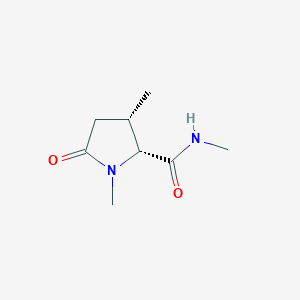
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethylpyrrolidine and acylating agents.
Acylation Reaction: The primary step involves the acylation of 2,3-dimethylpyrrolidine using an appropriate acylating agent under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and purity.
化学反応の分析
Types of Reactions
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and modulating their activity.
Signal Transduction: Influencing signal transduction pathways to exert its effects.
類似化合物との比較
Similar Compounds
(2R,3S)-2,3-Dihydroxybutanedioic acid: Another chiral compound with similar stereochemistry.
(2R,3S)-3-Phenylisoserine: A compound with a similar pyrrolidine structure.
Uniqueness
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
(2R,3S)-N,1,3-trimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5-4-6(11)10(3)7(5)8(12)9-2/h5,7H,4H2,1-3H3,(H,9,12)/t5-,7+/m0/s1 |
InChIキー |
SMCYVXSPGIXGFO-CAHLUQPWSA-N |
異性体SMILES |
C[C@H]1CC(=O)N([C@H]1C(=O)NC)C |
正規SMILES |
CC1CC(=O)N(C1C(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
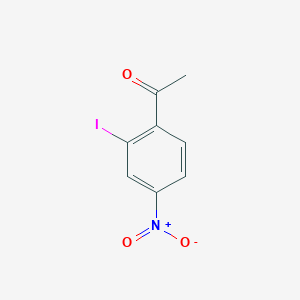
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
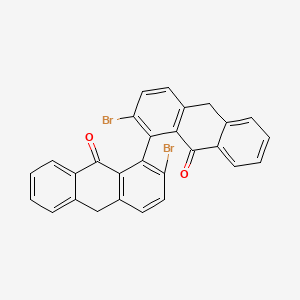
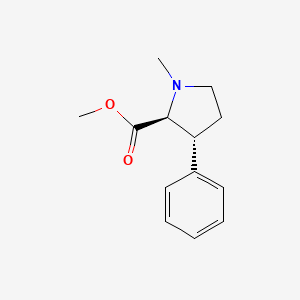
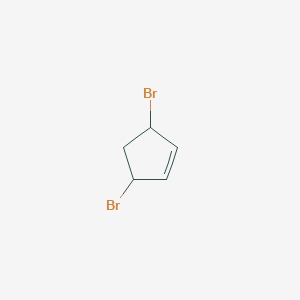
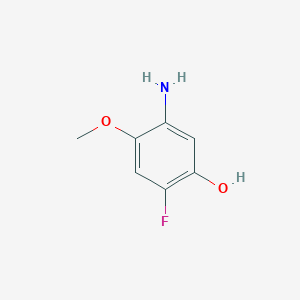
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
